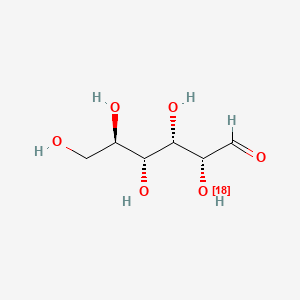
D-Glucose-18O-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucose-18O-1: is a stable isotope-labeled form of D-Glucose, where the oxygen atom at the first position is replaced with the isotope oxygen-18It serves as a primary source of energy for cells and plays a critical role in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of D-Glucose-18O-1 involves the incorporation of oxygen-18 into the glucose molecule. This can be achieved through various synthetic routes, including the use of labeled water (H2^18O) in the enzymatic or chemical synthesis of glucose. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotope without altering the glucose structure .
Industrial Production Methods: : Industrial production of this compound is often carried out using biocatalysis, where enzymes are used to catalyze the incorporation of oxygen-18 into glucose. This method is preferred due to its high efficiency and environmental friendliness. The process involves the use of labeled precursors and specific enzymes to achieve the desired labeling .
Chemical Reactions Analysis
Types of Reactions: : D-Glucose-18O-1 undergoes various chemical reactions similar to those of unlabeled glucose. These include:
Oxidation: Conversion to gluconic acid using oxidizing agents.
Reduction: Formation of sorbitol through reduction reactions.
Substitution: Formation of glycosides through glycosylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction.
Substitution: Acid catalysts like hydrochloric acid (HCl) are used in glycosylation reactions.
Major Products
Oxidation: Gluconic acid.
Reduction: Sorbitol.
Substitution: Glycosides.
Scientific Research Applications
D-Glucose-18O-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track glucose metabolism.
Biology: Employed in studies of cellular respiration and energy production.
Medicine: Utilized in positron emission tomography (PET) imaging to study glucose uptake in tissues.
Industry: Applied in the production of labeled compounds for research and diagnostic purposes .
Mechanism of Action
The mechanism of action of D-Glucose-18O-1 is similar to that of unlabeled glucose. It is metabolized through glycolysis, where it is converted to pyruvate, generating ATP and NADH. The labeled oxygen-18 allows for the tracking of metabolic pathways and the study of glucose utilization in various tissues .
Comparison with Similar Compounds
Similar Compounds
D-Glucose: The unlabeled form of glucose.
D-Galactose: An epimer of glucose differing at the fourth carbon.
D-Mannose: An epimer of glucose differing at the second carbon
Uniqueness: : D-Glucose-18O-1 is unique due to the incorporation of the stable isotope oxygen-18, which allows for its use as a tracer in metabolic studies. This labeling provides valuable insights into glucose metabolism and its role in various biological processes .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
182.16 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-(18O)oxidanylhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i9+2 |
InChI Key |
GZCGUPFRVQAUEE-AATLPQJHSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)[18OH])O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















